2-(4-bromophenyl)-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
Description
The compound 2-(4-bromophenyl)-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a phenylacetamide derivative featuring a 4-bromophenyl group linked via an acetamide bridge to a para-substituted phenyl ring bearing a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety. This structure combines electron-withdrawing (bromine) and heterocyclic (pyridazinone) substituents, which are critical for modulating electronic, steric, and biological properties.
The pyridazinone group is notable for its role in kinase inhibition and anti-inflammatory activity in related pharmaceuticals. Crystallographic characterization of such compounds often employs SHELX programs for structure refinement and WinGX/ORTEP for visualization , ensuring accurate structural validation .
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c1-23-19(25)11-10-17(22-23)14-4-8-16(9-5-14)21-18(24)12-13-2-6-15(20)7-3-13/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHYUBBJAPVTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-bromophenyl)-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a derivative of acetamide with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a bromophenyl group and a dihydropyridazin moiety, which are known to contribute to various biological activities.
Anticancer Activity
Several studies have indicated that similar compounds exhibit significant anticancer properties. For instance, derivatives containing the pyridazine ring have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Case Study:
A study conducted on a related pyridazine derivative demonstrated an IC50 value of less than 10 µM against A-431 and Jurkat cell lines, indicating potent anticancer activity. The presence of electron-withdrawing groups like bromine enhances the cytotoxic effects by increasing the compound's lipophilicity and facilitating cellular uptake .
Anti-inflammatory Activity
Compounds similar to this compound have been investigated for their anti-inflammatory properties. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings:
In vitro studies have shown that derivatives with a bromophenyl substituent significantly reduce the production of TNF-alpha and IL-6 in macrophages, suggesting a strong anti-inflammatory potential .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Kinases: Similar compounds have been reported to inhibit various kinases involved in cancer cell signaling pathways.
- Apoptosis Induction: The activation of caspases leading to programmed cell death has been observed in cancer cells treated with related compounds.
- Modulation of Inflammatory Pathways: The compound may modulate NF-kB signaling pathways, leading to reduced inflammation.
Data Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The compound shares a phenylacetamide backbone with analogs but distinguishes itself via substituents:
- 4-Bromophenyl group : Enhances lipophilicity and influences π-π stacking interactions.
Comparison Table
Key Differences and Implications
- Hydrogen Bonding: The pyridazinone’s carbonyl and NH groups enable diverse hydrogen-bonding networks compared to the methoxy derivative’s simpler O-mediated interactions.
- Bioactivity: While the methoxy analog shows antimicrobial activity , the pyridazinone variant may target kinases or inflammation pathways, though experimental validation is needed.
Structural Validation
- Software Tools : SHELX programs are widely used for refining small-molecule structures, ensuring precision in bond lengths and angles. WinGX/ORTEP aids in visualizing anisotropic displacement parameters, critical for assessing molecular packing.
- Validation Metrics : Programs like PLATON check for voids, twinning, and hydrogen-bonding consistency, ensuring reliability in structural comparisons.
Q & A
Q. What synthetic routes are recommended for synthesizing 2-(4-bromophenyl)-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including nucleophilic substitution and amide coupling. Key intermediates include 4-bromophenylacetic acid derivatives and 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl-aniline. To optimize yield and purity:
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions .
- Employ computational reaction path search methods (e.g., quantum chemical calculations) to predict energy barriers and stabilize transition states, reducing trial-and-error approaches .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
-
High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 254 nm, isocratic elution (acetonitrile/water, 70:30 v/v), and a flow rate of 1.0 mL/min. Compare retention times with reference standards .
-
Nuclear Magnetic Resonance (NMR) : Confirm structure via H NMR (DMSO-d6, 400 MHz) with expected peaks: δ 2.35 (s, 3H, CH3), δ 7.25–7.75 (m, 8H, aromatic protons).
-
Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: 438.05 g/mol).
Analytical Method Key Parameters Detection Limit HPLC C18 column, 254 nm 0.1% impurities H NMR DMSO-d6, 400 MHz 95% purity HRMS ESI+ mode ±0.001 Da accuracy
Q. How should researchers design initial biological activity screenings for this compound?
- Methodological Answer :
- In vitro assays : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based kinetic measurements. Use IC50 values to quantify potency.
- Cytotoxicity screening : Test against human cell lines (e.g., HEK293, HepG2) via MTT assay at concentrations ranging from 1 nM–100 µM. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and stability under varying experimental conditions?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for hydrolysis or oxidative degradation. Calculate activation energies to identify labile bonds (e.g., amide or pyridazinone groups) .
- Molecular Dynamics (MD) : Model solvation effects in polar solvents (e.g., DMSO) to assess conformational stability over 100-ns simulations.
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?
- Methodological Answer :
- Statistical meta-analysis : Aggregate data from multiple studies using random-effects models to account for variability in assay conditions (e.g., pH, temperature) .
- Experimental replication : Standardize protocols (e.g., buffer composition, cell passage number) and validate findings via orthogonal assays (e.g., SPR vs. fluorescence) .
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes. Refine structures at 2.0 Å resolution.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions .
Q. What methodologies enable the incorporation of functional moieties to enhance bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Synthesize derivatives with substitutions at the bromophenyl or pyridazinone groups. Test modifications like fluorination or sulfonation for improved target affinity .
- Click chemistry : Use copper-catalyzed azide-alkyne cycloaddition to append probes (e.g., biotin) for pull-down assays .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
